N~1~-Benzyl-N~1~-ethyl-4-methyl-1,2-benzenediamine
Overview
Description
N~1~-Benzyl-N~1~-ethyl-4-methyl-1,2-benzenediamine is an organic compound that belongs to the class of aromatic amines. It features a benzene ring substituted with benzyl, ethyl, and methyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Benzyl-N~1~-ethyl-4-methyl-1,2-benzenediamine typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by reduction and substitution reactions.
Industrial Production Methods: In industrial settings, the production of N1-Benzyl-N~1~-ethyl-4-methyl-1,2-benzenediamine may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Catalysts such as aluminum chloride are often used to facilitate the Friedel-Crafts acylation, and subsequent steps may involve hydrogenation and purification processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N1-Benzyl-N~1~-ethyl-4-methyl-1,2-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens (e.g., chlorine, bromine) in the presence of Lewis acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
N~1~-Benzyl-N~1~-ethyl-4-methyl-1,2-benzenediamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-Benzyl-N~1~-ethyl-4-methyl-1,2-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with biological macromolecules, influencing their activity and function. Specific pathways and targets depend on the context of its application, such as inhibiting microbial growth or modulating enzyme activity .
Comparison with Similar Compounds
- N~1~-Benzyl-N~1~-methyl-4-methyl-1,2-benzenediamine
- N~1~-Ethyl-N~1~-methyl-4-methyl-1,2-benzenediamine
- N~1~-Benzyl-N~1~-ethyl-1,2-benzenediamine
Comparison: N1-Benzyl-N~1~-ethyl-4-methyl-1,2-benzenediamine is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-N-benzyl-1-N-ethyl-4-methylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-3-18(12-14-7-5-4-6-8-14)16-10-9-13(2)11-15(16)17/h4-11H,3,12,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUVTVUNTVYPLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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